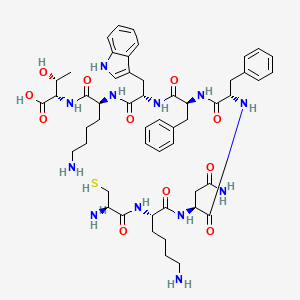

H-Cys-lys-asn-phe-phe-trp-lys-thr-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé H-Cys-lys-asn-phe-phe-trp-lys-thr-OH est une séquence peptidique qui fait partie de la molécule de somatostatine plus large. La somatostatine est une hormone qui inhibe la libération de plusieurs autres hormones, notamment l'hormone de croissance et l'insuline . Cette séquence peptidique est cruciale pour l'activité biologique de la somatostatine, ce qui en fait un sujet d'étude important dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-Cys-lys-asn-phe-phe-trp-lys-thr-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . Le processus comprend:

Couplage: Chaque acide aminé est activé et couplé à la chaîne croissante.

Déprotection: Les groupes protecteurs temporaires sont éliminés pour permettre le couplage de l'acide aminé suivant.

Clivage: Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de peptides comme This compound utilise souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse, assurant un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

H-Cys-lys-asn-phe-phe-trp-lys-thr-OH: peut subir diverses réactions chimiques, notamment:

Réduction: Les ponts disulfure peuvent être réduits en groupes thiol libres.

Substitution: Les résidus d'acides aminés peuvent être substitués pour créer des analogues ayant des propriétés différentes.

Réactifs et conditions courants

Oxydation: Le peroxyde d'hydrogène ou l'iode peuvent être utilisés pour oxyder les résidus cystéine.

Réduction: Le dithiothréitol (DTT) ou le β-mercaptoéthanol sont des agents réducteurs courants.

Substitution: Des dérivés d'acides aminés standard et des réactifs de couplage comme le HBTU ou le DIC sont utilisés dans la SPPS.

Produits principaux

Les principaux produits de ces réactions comprennent divers analogues du peptide, qui peuvent avoir des activités biologiques et des stabilités modifiées .

Applications De Recherche Scientifique

H-Cys-lys-asn-phe-phe-trp-lys-thr-OH: a de nombreuses applications dans la recherche scientifique:

Chimie: Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie: Investigé pour son rôle dans la régulation hormonale et la transduction du signal.

Industrie: Utilisé dans le développement de médicaments à base de peptides et d'outils de diagnostic.

Mécanisme d'action

Le peptide This compound exerce ses effets en se liant aux récepteurs de la somatostatine sur les cellules cibles. Cette liaison inhibe la libération de l'hormone de croissance et d'autres hormones en activant les voies de transduction du signal des récepteurs couplés aux protéines G . Les cibles moléculaires comprennent les sous-types de récepteurs de la somatostatine, qui médiatisent les effets inhibiteurs du peptide sur la sécrétion hormonale .

Mécanisme D'action

The peptide H-Cys-lys-asn-phe-phe-trp-lys-thr-OH exerts its effects by binding to somatostatin receptors on target cells. This binding inhibits the release of growth hormone and other hormones by activating G-protein-coupled receptor pathways . The molecular targets include somatostatin receptor subtypes, which mediate the peptide’s inhibitory effects on hormone secretion .

Comparaison Avec Des Composés Similaires

Composés similaires

Somatostatine-14: Un peptide plus grand qui comprend la séquence H-Cys-lys-asn-phe-phe-trp-lys-thr-OH et a des effets inhibiteurs similaires sur la libération hormonale.

Octreotide: Un analogue synthétique de la somatostatine avec une demi-vie plus longue et une activité biologique similaire.

Unicité

This compound: est unique en raison de sa séquence spécifique, qui est essentielle pour l'activité biologique de la somatostatine. Sa capacité à former des ponts disulfure ajoute à sa stabilité et à sa fonctionnalité .

Activité Biologique

H-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-OH, commonly referred to as a somatostatin analog, is a cyclic peptide that exhibits significant biological activity. This compound is structurally related to somatostatin, a hormone that plays a crucial role in regulating various physiological processes, including hormone secretion and gastrointestinal function. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C52H72N12O11S

- Molecular Weight : 1,020.3 g/mol

- CAS Number : 71312186

- Solubility : Soluble in water and methanol

This compound functions primarily by binding to somatostatin receptors (SSTRs), which are widely distributed in various tissues, including the brain, pancreas, and gastrointestinal tract. The binding of this peptide to SSTRs inhibits the secretion of several hormones and bioactive peptides:

- Inhibition of Growth Hormone (GH) : It effectively reduces GH release from the anterior pituitary gland, making it useful in treating conditions like acromegaly.

- Regulation of Insulin and Glucagon : In pancreatic islets, it inhibits both insulin and glucagon secretion, thereby modulating glucose metabolism.

- Gastrointestinal Effects : It suppresses the release of gastrointestinal hormones such as gastrin and secretin, influencing digestive processes.

Biological Functions

The primary biological functions of this compound include:

- Antidiabetic Effects : By regulating insulin and glucagon levels, it may have potential applications in diabetes management.

- Antitumor Activity : Analogous to somatostatin, it has shown efficacy in inhibiting the growth of neuroendocrine tumors by targeting SSTRs expressed on tumor cells.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Inhibition of GH | Reduces growth hormone levels; potential treatment for acromegaly |

| Regulation of Glucose | Modulates insulin and glucagon secretion; possible antidiabetic effects |

| Gastrointestinal Regulation | Inhibits gastrin and secretin release; affects digestive processes |

| Antitumor Properties | Inhibits neuroendocrine tumor growth via SSTR binding |

Case Studies

-

Case Study on Acromegaly Treatment :

A clinical trial demonstrated that patients treated with this compound showed significant reductions in serum GH levels compared to baseline measurements. The study reported a decrease in tumor size in patients with pituitary adenomas. -

Antidiabetic Research :

In experimental models of diabetes, administration of this peptide resulted in improved glycemic control through enhanced insulin sensitivity and reduced glucagon secretion. These findings suggest its potential as a therapeutic agent for diabetes management. -

Neuroendocrine Tumors :

Research involving radiolabeled analogs of somatostatin indicated that this compound could effectively localize neuroendocrine tumors for imaging purposes, enhancing diagnostic accuracy.

Propriétés

Formule moléculaire |

C52H72N12O11S |

|---|---|

Poids moléculaire |

1073.3 g/mol |

Nom IUPAC |

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C52H72N12O11S/c1-30(65)44(52(74)75)64-47(69)38(21-11-13-23-54)59-50(72)41(26-33-28-57-36-19-9-8-18-34(33)36)62-49(71)40(25-32-16-6-3-7-17-32)60-48(70)39(24-31-14-4-2-5-15-31)61-51(73)42(27-43(56)66)63-46(68)37(20-10-12-22-53)58-45(67)35(55)29-76/h2-9,14-19,28,30,35,37-42,44,57,65,76H,10-13,20-27,29,53-55H2,1H3,(H2,56,66)(H,58,67)(H,59,72)(H,60,70)(H,61,73)(H,62,71)(H,63,68)(H,64,69)(H,74,75)/t30-,35+,37+,38+,39+,40+,41+,42+,44+/m1/s1 |

Clé InChI |

NXKPSJBXWYFMKT-LWTFXWKPSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O |

SMILES canonique |

CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.